molecular formula C19H19N5O3 B2906704 N-(1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide CAS No. 900006-43-1

N-(1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide

Cat. No.: B2906704
CAS No.: 900006-43-1
M. Wt: 365.393
InChI Key: XDLKMJTYDARZIY-UHFFFAOYSA-N
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Description

N-(1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide is a synthetic organic compound that features an indole moiety, a nitrophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis or other established methods.

    Nitration of Phenyl Ring: The nitrophenyl group is introduced through nitration of a suitable phenyl precursor.

    Formation of Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions.

    Coupling Reactions: The final compound is formed by coupling the indole derivative, nitrophenyl derivative, and piperazine derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would involve scaling up the above synthetic routes, optimizing reaction conditions for yield and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophilic or electrophilic reagents depending on the site of substitution.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes involving indole and piperazine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide would depend on its specific interactions with biological targets. Generally, compounds with indole and piperazine moieties can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indol-3-yl)-4-(4-aminophenyl)piperazine-1-carboxamide: Similar structure but with an amino group instead of a nitro group.

    N-(1H-indol-3-yl)-4-(4-methylphenyl)piperazine-1-carboxamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-(1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide is unique due to the presence of both the nitrophenyl and indole moieties, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c25-19(21-18-13-20-17-4-2-1-3-16(17)18)23-11-9-22(10-12-23)14-5-7-15(8-6-14)24(26)27/h1-8,13,20H,9-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLKMJTYDARZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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